![molecular formula C16H21N3O3S2 B3206590 N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040670-62-9](/img/structure/B3206590.png)
N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Overview
Description
“N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They are known to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Mechanism of Action
The mechanism of action of N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide involves inhibition of protein-protein interactions. This compound binds to a specific site on one of the proteins involved in the interaction, preventing the other protein from binding and disrupting the interaction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide in lab experiments is its specificity for inhibiting protein-protein interactions. This allows researchers to investigate the role of specific interactions in cellular processes and disease mechanisms. However, one limitation of using this compound is that it may not be effective in all cases, as some protein-protein interactions may not be affected by its inhibition.
Future Directions
There are several future directions for the use of N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide in scientific research. One potential direction is in the development of new anticancer agents, as this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, it may be useful in investigating the role of protein-protein interactions in other disease processes, such as neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been used in various scientific studies as a tool to investigate cellular processes and disease mechanisms. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in disease processes.
properties
IUPAC Name |
3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11(2)17-15(20)9-6-13-10-23-16(18-13)19-24(21,22)14-7-4-12(3)5-8-14/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJNLJYURROIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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